Cas no 25324-52-1 (Ethanone,1-(10-methyl-10H-phenothiazin-2-yl)-)

Ethanone,1-(10-methyl-10H-phenothiazin-2-yl)- structure
25324-52-1 structure
Product Name:Ethanone,1-(10-methyl-10H-phenothiazin-2-yl)-
CAS No:25324-52-1
MF:C15H13NOS
MW:255.334822416306
CID:281505
PubChem ID:91401
Update Time:2025-04-19

Ethanone,1-(10-methyl-10H-phenothiazin-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(10-methyl-10H-phenothiazin-2-yl)-
    • 1-(10-methylphenothiazin-2-yl)ethanone
    • 1-(10-Methyl-10H-phenothiazin-2-yl)ethan-1-one
    • 1-(10-methyl-10H-phenothiazin-2-yl)ethanone
    • 25324-52-1
    • MLS000549026
    • CHEBI:121805
    • CHEMBL1362864
    • SR-01000683544-3
    • BDBM56305
    • NS00027863
    • SCHEMBL1983443
    • DGQXIDAJSBKRMJ-UHFFFAOYSA-N
    • EINECS 246-847-1
    • SR-01000683544
    • 1-(10-methyl-2-phenothiazinyl)ethanone
    • SR-01000683544-4
    • DTXSID60179968
    • Q27210377
    • SMR000114631
    • cid_91401
    • NCGC00247214-01
    • HMS2386C16
    • 2-Acetyl-10-methylphenothiazine
    • AJ-642/37090001
    • Inchi: 1S/C15H13NOS/c1-10(17)11-7-8-15-13(9-11)16(2)12-5-3-4-6-14(12)18-15/h3-9H,1-2H3
    • InChI Key: DGQXIDAJSBKRMJ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N(C)C2C=C(C(C)=O)C=CC1=2

Computed Properties

  • Exact Mass: 255.07189
  • Monoisotopic Mass: 255.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • PSA: 20.31
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